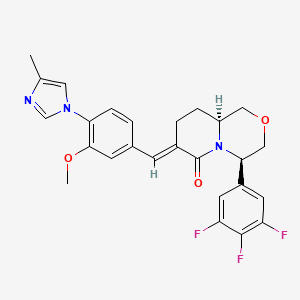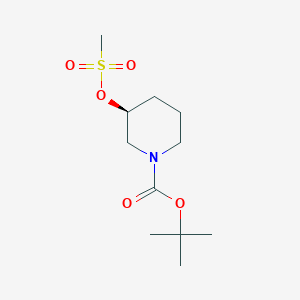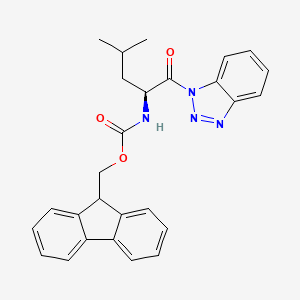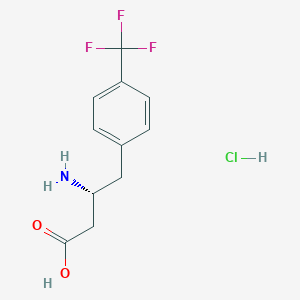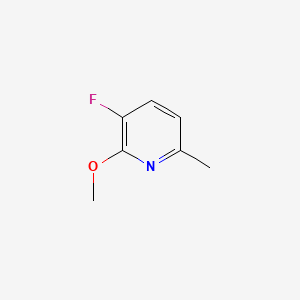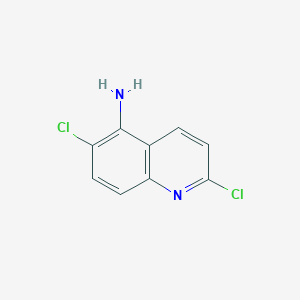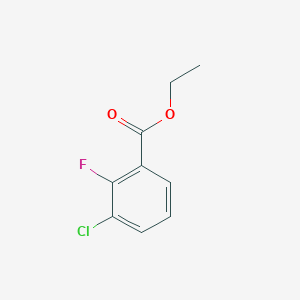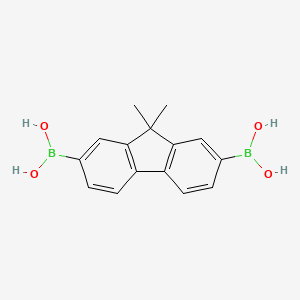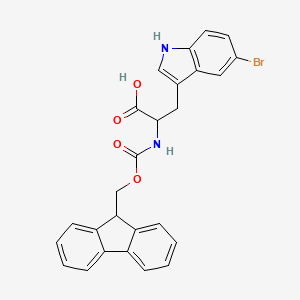
Fmoc-5-bromo-DL-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-bromo-DL-tryptophan. This compound is particularly valuable in the field of proteomics research due to its unique chemical properties and its role in the synthesis of peptides and proteins .
准备方法
Synthetic Routes and Reaction Conditions
The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the indole ring . The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods
Industrial production of Fmoc-5-bromo-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Fmoc-5-bromo-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The Fmoc group allows for the coupling of this compound with other amino acids or peptides using standard peptide coupling reagents such as HBTU, HATU, or DIC.
Deprotection Reactions: The Fmoc group can be removed using piperidine or 4-methylpiperidine, which is a crucial step in solid-phase peptide synthesis.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Fmoc Protection: Fmoc chloride, sodium carbonate, triethylamine.
Coupling: HBTU, HATU, DIC.
Deprotection: Piperidine, 4-methylpiperidine.
Major Products Formed
The major products formed from these reactions include this compound derivatives and peptides containing this compound residues .
科学研究应用
Fmoc-5-bromo-DL-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins for research purposes.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential use in the development of new therapeutic agents.
Biological Studies: Used in the study of enzyme-substrate interactions and protein-protein interactions.
作用机制
The mechanism of action of Fmoc-5-bromo-DL-tryptophan primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for selective reactions at other functional groups. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the final peptide product . The bromine atom in the 5-position of the indole ring can also participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications .
相似化合物的比较
Similar Compounds
- Fmoc-5-hydroxy-DL-tryptophan
- Fmoc-6-bromo-DL-tryptophan
- Fmoc-7-benzyloxy-DL-tryptophan
- Fmoc-5-benzyloxy-DL-tryptophan
Uniqueness
Fmoc-5-bromo-DL-tryptophan is unique due to the presence of the bromine atom at the 5-position of the indole ring, which imparts distinct chemical properties compared to other Fmoc-protected tryptophan derivatives. This unique feature allows for specific interactions and reactions that are not possible with other similar compounds .
属性
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIUHJPRPJYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
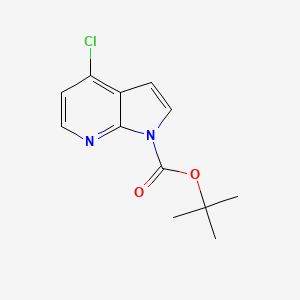
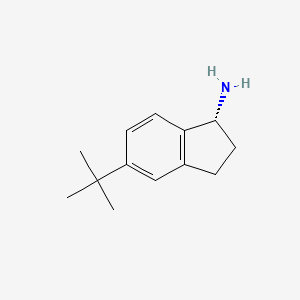
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
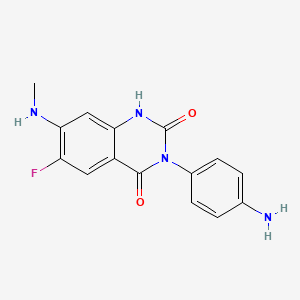
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
